An In-depth Technical Guide to 2-Iodophenyl Triflate: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Iodophenyl Triflate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenyl triflate, also known as 2-iodophenyl trifluoromethanesulfonate, is a versatile reagent in modern organic synthesis. Its unique structure, combining a reactive iodine atom and an excellent triflate leaving group on an aromatic ring, makes it a valuable precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and key applications of 2-iodophenyl triflate, with a focus on its role in cross-coupling reactions.
Core Properties and Structure
2-Iodophenyl triflate is a light orange to yellow to green clear liquid at room temperature[1][2]. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 129112-26-1 | [1][2] |
| Molecular Formula | C₇H₄F₃IO₃S | [1][2] |
| Molecular Weight | 352.07 g/mol | [1][2] |
| Appearance | Light orange to yellow to green clear liquid | [1][2] |
| Density | 1.94 g/mL | [1][2] |
| Refractive Index (n20D) | 1.51 | [1][2] |
| Boiling Point | Not available | |
| Melting Point | Not available (liquid at room temperature) | |
| Solubility | Soluble in common organic solvents |
Structure:
The structure of 2-iodophenyl triflate features a phenyl ring substituted with an iodine atom at the 2-position and a trifluoromethanesulfonate (triflate) group at the 1-position. The triflate group is a highly effective leaving group, while the iodine atom provides a site for various cross-coupling reactions.
Chemical Identifiers:
-
IUPAC Name: (2-iodophenyl) trifluoromethanesulfonate[1]
-
InChI: InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H[1]
-
InChIKey: AXIDYNSWXPNBLG-UHFFFAOYSA-N[1]
-
SMILES: C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I[1]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2-iodophenyl triflate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the phenyl ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the iodo and triflate groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the triflate group would be significantly downfield, while the carbon-iodine bond would also influence the chemical shift of the ortho-carbon. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-iodophenyl triflate would exhibit characteristic absorption bands for the various functional groups present. Key expected absorptions include:
-
S=O stretching: Strong absorptions in the region of 1420-1330 cm⁻¹ and 1210-1150 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1350-1120 cm⁻¹.
-
C-O stretching: Absorption in the region of 1100-1000 cm⁻¹.
-
Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS):
A GC-MS spectrum of 2-iodophenyl triflate is available on PubChem[1]. The mass spectrum would show the molecular ion peak (M⁺) at m/z 352. The fragmentation pattern would likely involve the loss of the triflate group (SO₃CF₃) and subsequent fragmentation of the iodophenyl cation.
Experimental Protocols
Synthesis of 2-Iodophenyl Triflate:
2-Iodophenyl triflate is typically synthesized from 2-iodophenol and trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.
General Protocol: To a solution of 2-iodophenol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine or pyridine is added. The mixture is cooled in an ice bath. Triflic anhydride is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time, allowing it to warm to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Detailed Protocol for a Related Aryl Triflate Synthesis: A detailed procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate provides a useful reference[3]:
-
A 250-mL, three-necked flask equipped with a thermocouple, nitrogen bubbler, and septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and methylene chloride (125 mL).
-
Pyridine (9.1 mL, 112.5 mmol) is added, and the solution is cooled to -10°C.
-
Triflic anhydride (18.7 mL, 111.3 mmol) is added dropwise, keeping the temperature below -2°C.
-
The mixture is stirred for 1 hour at -10°C and then allowed to warm to room temperature.
-
Water (75 mL) is added, and the mixture is stirred for 15 minutes. The layers are separated, and the organic layer is washed with 1 N HCl, water, and brine, then dried over sodium sulfate.
-
The solvent is removed by rotary evaporation to yield the product.
Applications in Cross-Coupling Reactions:
2-Iodophenyl triflate is a valuable substrate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds at either the iodine or the triflate position, often with high selectivity.
Suzuki-Miyaura Coupling:
This reaction couples the aryl triflate with a boronic acid. The reactivity of aryl halides and triflates generally follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[4]. This differential reactivity can be exploited for selective couplings.
General Protocol for Suzuki-Miyaura Coupling: To a reaction vessel under an inert atmosphere, the aryl triflate, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added. A suitable solvent system (e.g., toluene, dioxane, or DMF, often with water) is used. The mixture is heated to a specified temperature for a set time until the reaction is complete (monitored by TLC or GC). After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Sonogashira Coupling:
This reaction involves the coupling of the aryl triflate with a terminal alkyne.
General Protocol for Sonogashira Coupling: In a typical procedure, the aryl triflate, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent (e.g., THF or DMF) under an inert atmosphere. The reaction is stirred at room temperature or heated until completion. The workup involves quenching the reaction, extracting the product, and purifying by chromatography.
Heck Reaction:
The Heck reaction couples the aryl triflate with an alkene.
General Protocol for Heck Reaction: The aryl triflate, an alkene (e.g., styrene or an acrylate), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if needed), and a base (e.g., triethylamine or K₂CO₃) are dissolved in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified after a standard workup procedure.
Mandatory Visualizations
Logical Workflow for the Synthesis of 2-Iodophenyl Triflate
